molecular formula C9H10BNO2 B571989 3-(2-CYANOETHYL)PHENYLBORONIC ACID CAS No. 1218790-58-9

3-(2-CYANOETHYL)PHENYLBORONIC ACID

Cat. No.: B571989
CAS No.: 1218790-58-9
M. Wt: 174.994
InChI Key: XSPLWOUIDZWRHD-UHFFFAOYSA-N
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Description

3-(2-CYANOETHYL)PHENYLBORONIC ACID is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanoethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CYANOETHYL)PHENYLBORONIC ACID typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of 3-(2-Cyanoethyl)phenylacetylene using a borane reagent, followed by oxidation to yield the desired boronic acid . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-CYANOETHYL)PHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-(2-CYANOETHYL)PHENYLBORONIC ACID exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversed under specific conditions, allowing for controlled release or detection of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-CYANOETHYL)PHENYLBORONIC ACID stands out due to its unique combination of a cyanoethyl group and a boronic acid moiety. This combination allows for a broader range of chemical reactions and applications compared to its analogs. The presence of the cyanoethyl group enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

[3-(2-cyanoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,12-13H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPLWOUIDZWRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681605
Record name [3-(2-Cyanoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-58-9
Record name [3-(2-Cyanoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Cyanoethyl)phenylboronic acid
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